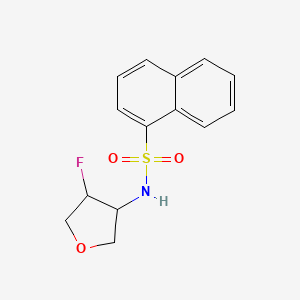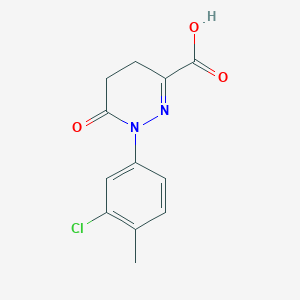
1,6-ナフチリジン-2-アミンビス(2,2,2-トリフルオロ酢酸)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,6-Naphthyridin-2-amine bis(2,2,2-trifluoroacetate) is a chemical compound with the molecular formula C8H7N3.2C2HF3O2. It is a derivative of naphthyridine, a heterocyclic compound containing nitrogen atoms.
科学的研究の応用
1,6-Naphthyridin-2-amine bis(2,2,2-trifluoroacetate) has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent.
Materials Science: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and electrical conductivity.
Biological Research: It is used as a probe in biological studies to investigate the interactions of naphthyridine derivatives with biological targets.
作用機序
Target of Action
A related compound, 1,6-naphthyridin-2(1h)-one, has been identified as a potent and selective inhibitor of fibroblast growth factor receptor 4 (fgfr4) , which is critical in the transmission of the FGF19 signaling pathway, especially in hepatocellular carcinoma (HCC) .
Mode of Action
It is known that fgfr4 inhibitors typically work by binding to the receptor and blocking the signal transduction pathway .
Biochemical Pathways
Fgfr4 inhibitors generally affect the fgf19 signaling pathway, which plays a crucial role in cell proliferation, differentiation, and migration .
Result of Action
Fgfr4 inhibitors, in general, can inhibit cell proliferation and induce apoptosis in cancer cells .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Naphthyridin-2-amine bis(2,2,2-trifluoroacetate) typically involves the reaction of 1,6-naphthyridin-2-amine with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Material: 1,6-Naphthyridin-2-amine
Reagent: Trifluoroacetic acid
Reaction Conditions: The reaction is usually conducted at room temperature with stirring to ensure complete mixing of the reactants.
Industrial Production Methods
In an industrial setting, the production of 1,6-Naphthyridin-2-amine bis(2,2,2-trifluoroacetate) may involve large-scale reactors and automated systems to control the reaction parameters. The process may include steps such as purification and crystallization to obtain the compound in high purity .
化学反応の分析
Types of Reactions
1,6-Naphthyridin-2-amine bis(2,2,2-trifluoroacetate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can lead to the formation of reduced naphthyridine compounds.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield naphthyridine oxides, while reduction can produce naphthyridine amines .
類似化合物との比較
Similar Compounds
1,5-Naphthyridin-2-amine: Another naphthyridine derivative with similar chemical properties.
1,8-Naphthyridin-2-amine: A compound with a different nitrogen atom arrangement in the naphthyridine ring.
Uniqueness
1,6-Naphthyridin-2-amine bis(2,2,2-trifluoroacetate) is unique due to its trifluoroacetate groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability and reactivity, making it suitable for various applications in research and industry .
特性
IUPAC Name |
1,6-naphthyridin-2-amine;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3.2C2HF3O2/c9-8-2-1-6-5-10-4-3-7(6)11-8;2*3-2(4,5)1(6)7/h1-5H,(H2,9,11);2*(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMVOZWZTHMJTSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=NC=C2)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F6N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
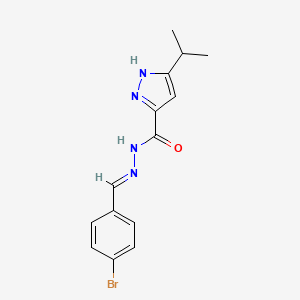
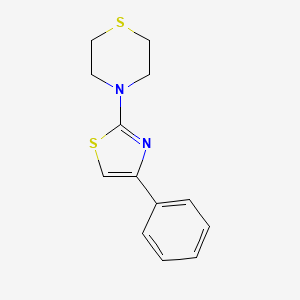
![(2-aminoethyl)(butyl)[(3-chlorophenyl)methyl]amine](/img/structure/B2424854.png)
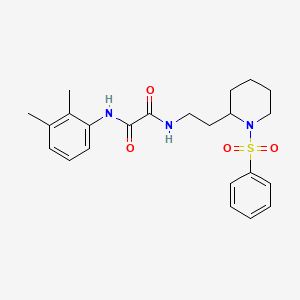
![2-{spiro[3.3]heptan-2-yl}ethan-1-amine](/img/structure/B2424859.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2424860.png)

![Methyl 2-amino-2-[3-(5-fluoro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2424864.png)
![4-amino-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[(4-methylphenyl)methyl]-1,2-thiazole-3-carboxamide](/img/structure/B2424865.png)
![1-Azaspiro[3.7]undecan-2-one](/img/structure/B2424867.png)
![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-4-morpholinobenzamide](/img/structure/B2424869.png)
